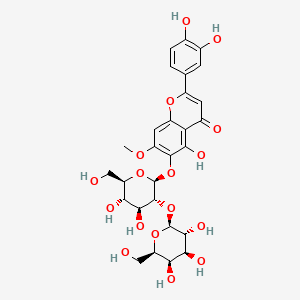![molecular formula C8H4N2O4S3 B14436173 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene CAS No. 79929-23-0](/img/structure/B14436173.png)
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is a heterocyclic compound that features two thiophene rings, each substituted with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene typically involves the nitration of thiophene derivatives. One common method is the reaction of 2-thiophenethiol with nitric acid to introduce the nitro groups at the desired positions. The reaction conditions often require careful control of temperature and the use of a solvent such as acetic acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives or other oxidized products.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to participate in redox reactions and form covalent bonds with biomolecules is key to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrothiophene: A simpler nitro-substituted thiophene with similar reactivity but fewer functional groups.
3-(5-Nitrothiophen-2-yl)acrylic acid: Another nitro-substituted thiophene derivative with different functional groups and applications.
Uniqueness
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is unique due to the presence of two nitro groups and a sulfanyl linkage between the thiophene rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
79929-23-0 |
|---|---|
Fórmula molecular |
C8H4N2O4S3 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
3-nitro-2-(5-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-3-4-15-8(5)17-7-2-1-6(16-7)10(13)14/h1-4H |
Clave InChI |
NBTNYXABVNQMOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1[N+](=O)[O-])SC2=CC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



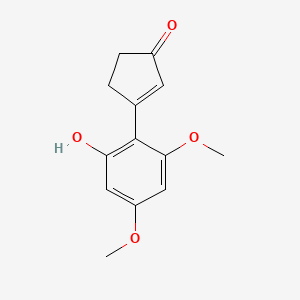
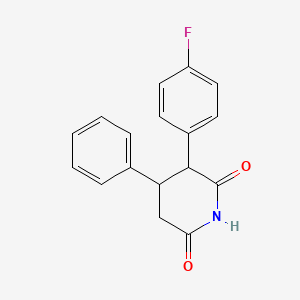
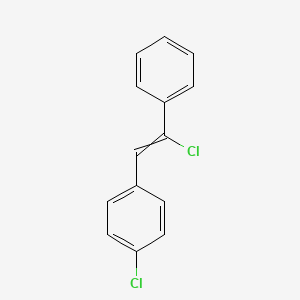

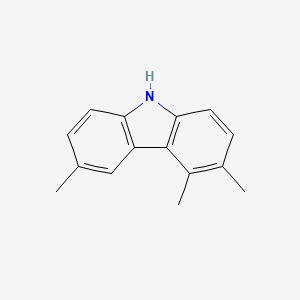
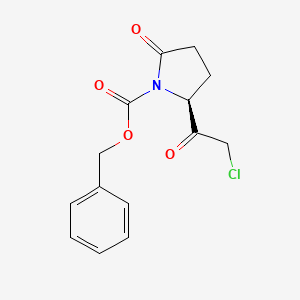

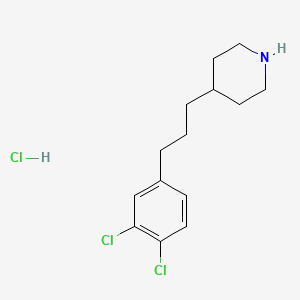


![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
